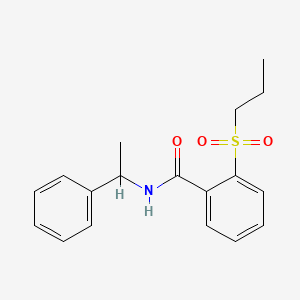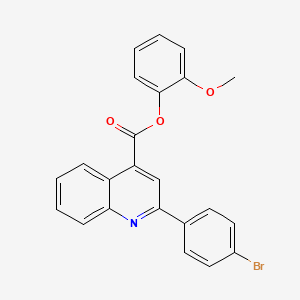
3-(2-methoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(2-methoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inducing apoptosis in cancer cells through the activation of caspases. Additionally, it has been shown to inhibit the growth of tumors by suppressing the expression of various oncogenes. Furthermore, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exerts its anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-methoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments include its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Moreover, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 3-(2-methoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide. These include further studies to understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, future research could focus on the development of analogs with improved pharmacological properties. Furthermore, this compound could be tested in combination with other drugs to enhance its therapeutic efficacy. Finally, future research could focus on the potential application of this compound in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. The potential application of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders, makes it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use.
Scientific Research Applications
The potential application of 3-(2-methoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide in scientific research is vast. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(14-8-4-3-5-9-14)20-19(22)18-12-16(21-24-18)15-10-6-7-11-17(15)23-2/h3-11,13,18H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQOMKHLZCHVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(cyclopentyloxy)phenyl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725177.png)


![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725200.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4725213.png)

![4-[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4725233.png)
![5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725236.png)

![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4725247.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![N-cyclopropyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4725286.png)
![N-{4-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B4725289.png)